1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride
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Overview
Description
1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride is a chemical compound with the molecular weight of 224.69 . It is a powder at room temperature .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 224.69 .Scientific Research Applications
Synthetic Pathways and Derivatives Oxazoles, including those similar in structure to 1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride, are key scaffolds in medicinal chemistry due to their presence in biologically active compounds. The synthesis and transformations of oxazole derivatives are crucial for developing new pharmaceuticals and agrochemical products. Research by Sainsbury (1991) highlights the importance of oxazinium salts as electrophiles in synthesizing oxazine derivatives, which share structural similarities with oxazoles and have applications in creating chiral synthons for further chemical reactions.
Pharmacological Applications Oxazole derivatives are explored for their pharmacological potential. For instance, amino-1,2,4-triazoles, structurally related to oxazoles, have been utilized in producing various pharmaceuticals and agrochemicals, underscoring the versatility of such heterocyclic compounds in synthesizing medically relevant agents (Nazarov et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Oxazole derivatives have been found to interact with various biological systems such as enzymes and receptors . .
Mode of Action
The mode of action of oxazole derivatives can vary depending on the specific compound and its targets. They often work by binding to their targets and modulating their activity
Biochemical Pathways
Oxazole derivatives can affect various biochemical pathways depending on their targets . Without specific information on the targets of “1-(1,3-Oxazol-2-yl)-2-phenylethan-1-amine hydrochloride”, it’s difficult to determine which pathways it might affect.
Pharmacokinetics
The pharmacokinetic properties of oxazole derivatives can vary widely. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the specific structure of the compound
Result of Action
The molecular and cellular effects of oxazole derivatives can be diverse, depending on their targets and mode of action
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how a compound interacts with its targets
Properties
IUPAC Name |
1-(1,3-oxazol-2-yl)-2-phenylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9;/h1-7,10H,8,12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUSYAGZJGAVJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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